molecular formula C24H18ClNO2S3 B11677925 (5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11677925
M. Wt: 484.1 g/mol
InChI Key: VZISCRFEJZMGPG-JWGURIENSA-N
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Description

(5Z)-5-[(4-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the phenyl and chlorophenylsulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize reaction conditions for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The phenyl and chlorophenylsulfanyl groups can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

(5Z)-5-[(4-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Phenylthiazoles: Compounds that include a phenyl group attached to a thiazole ring.

    Chlorophenylsulfanyl derivatives: Compounds with a chlorophenylsulfanyl group.

Uniqueness

(5Z)-5-[(4-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H18ClNO2S3

Molecular Weight

484.1 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18ClNO2S3/c25-18-8-12-21(13-9-18)30-15-14-28-20-10-6-17(7-11-20)16-22-23(27)26(24(29)31-22)19-4-2-1-3-5-19/h1-13,16H,14-15H2/b22-16-

InChI Key

VZISCRFEJZMGPG-JWGURIENSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCCSC4=CC=C(C=C4)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCSC4=CC=C(C=C4)Cl)SC2=S

Origin of Product

United States

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